2-Perfluorooctylethyl acetate

説明

2-Perfluorooctylethyl acetate (CAS: 120719-67-7; molecular formula: C₁₃H₅F₁₇O₂), also known as 1H,1H,2H,2H-perfluorodecyl acrylate, is a fluorinated ester compound characterized by a perfluorooctyl (C₈F₁₇) chain linked to an ethyl acetate group . This structure confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in industrial applications such as water-repellent coatings, anti-fouling surfaces, and fluoropolymer synthesis . The compound’s perfluorinated alkyl chain contributes to its persistence in the environment, aligning with concerns about per- and polyfluoroalkyl substances (PFAS) .

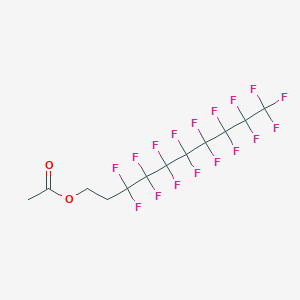

Structure

3D Structure

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F17O2/c1-4(30)31-3-2-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOHLPPQNCULDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F17O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895739 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37858-04-1 | |

| Record name | 1H,1H,2H,2H-Perfluorodecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Similar Compounds

Chemical Structure and Functional Groups

- 2-Perfluorooctylethyl acetate (8:2 FTOAc) : Features an 8-carbon perfluoroalkyl chain (C₈F₁₇) esterified with an ethyl acetate group.

- 2-(Perfluorooctyl)ethyl methacrylate (8:2 FTMAC) : Contains a methacrylate group instead of acetate, enabling polymerization into fluorinated polyacrylates .

- 2-(Perfluorodecyl)ethyl methacrylate (10:2 FTMAC) : Longer 10-carbon perfluoroalkyl chain (C₁₀F₂₁), enhancing hydrophobicity and thermal resistance .

- Perfluorooctanoic acid (PFOA): A carboxylic acid derivative (C₈HF₁₅O₂) with regulatory restrictions due to environmental persistence and toxicity .

Physical and Functional Properties

Environmental and Health Considerations

- Persistence : All perfluorooctyl compounds exhibit environmental persistence, but 2-Perfluorooctylethyl acetate’s ester linkage may allow slower degradation compared to PFOA’s carboxylic acid group .

- Toxicity : PFOA is classified as a substance of very high concern (SVHC) by ECHA, with documented bioaccumulation and hepatotoxicity . 2-Perfluorooctylethyl acetate lacks extensive toxicological data, though its structural similarity to regulated PFAS warrants caution .

- Regulatory Status: PFOA and its salts are restricted under Annex B of the Stockholm Convention .

Q & A

Q. What are the standard laboratory synthesis protocols for 2-perfluorooctylethyl acetate?

Free radical copolymerization with methyl methacrylate (MMA) is commonly employed using thermal initiators like azobisisobutyronitrile (AIBN) in methyl ethyl ketone (MEK) solvent at 70–75°C. The random copolymer structure is confirmed via differential scanning calorimetry (DSC), where a single glass transition temperature (Tg) indicates homogeneity .

Q. How do researchers verify the structural integrity of 2-perfluorooctylethyl acetate-based copolymers?

Key methods include:

Q. What safety protocols should be followed when handling 2-perfluorooctylethyl acetate?

Refer to REACH-compliant safety data sheets (SDS) for industrial use, which mandate:

- Use of fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.

- Avoidance of aqueous environments due to potential persistence and bioaccumulation risks .

Advanced Research Questions

Q. How can surface energy and hydrophobicity of 2-perfluorooctylethyl acetate copolymers be quantified?

The Owens-Wendt method measures contact angles using polar (water) and non-polar (methylene iodide) liquids. Surface energy is partitioned into dispersion (γd) and polar (γp) components. For example, fluorinated copolymers exhibit γd > 18 mN/m and γp < 2 mN/m, reflecting ultra-hydrophobicity .

Q. What advanced analytical techniques are suitable for detecting trace 2-perfluorooctylethyl acetate in environmental samples?

- Online Solid-Phase Extraction (SPE) Coupled with UHPLC-MS/MS : Enables quantification at ng/L levels in serum or water matrices.

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation byproducts (e.g., perfluorooctanoic acid derivatives) via exact mass matching .

Q. How can contradictions in biodegradation studies of 2-perfluorooctylethyl acetate be resolved?

Discrepancies often arise from variable experimental conditions (e.g., pH, microbial consortia). Mitigation strategies include:

- Cross-validation using OECD 301/302 guidelines for standardized degradation testing.

- Isotopic labeling (e.g., ¹⁴C-tracers) to track mineralization pathways .

Q. What in vitro models are appropriate for assessing the compound’s endocrine-disrupting potential?

- Luciferase Reporter Assays : Measure peroxisome proliferator-activated receptor (PPAR) activation.

- Thyroid Hormone Displacement Assays : Quantify competitive binding to transthyretin (TTR) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s membrane interactions?

- Lipid Bilayer Models : Use phosphatidylcholine vesicles doped with 2-perfluorooctylethyl acetate to study membrane fluidity via fluorescence anisotropy.

- Atomic Force Microscopy (AFM) : Visualize nanoscale phase separation in mixed lipid systems .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

- Benchmark Dose (BMD) Modeling : Preferable over NOAEL/LOAEL for continuous data.

- Multivariate Regression : Accounts for covariates like exposure duration and matrix effects .

Data Interpretation Challenges

Q. How can conflicting data on the compound’s thermal stability be reconciled?

Variations in thermogravimetric analysis (TGA) results may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。